molecular formula C13H19NO2 B14823422 N-tert-butyl-2-(3-methylphenoxy)acetamide

N-tert-butyl-2-(3-methylphenoxy)acetamide

Cat. No.: B14823422
M. Wt: 221.29 g/mol
InChI Key: IPONZDZVHAPPMU-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(3-methylphenoxy)acetamide is an organic compound that belongs to the class of amides It features a tert-butyl group attached to the nitrogen atom and a 3-methylphenoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(3-methylphenoxy)acetamide typically involves the reaction of tert-butylamine with 2-(3-methylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired amide product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy group.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-tert-butyl-2-(3-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-(3-methylphenoxy)acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-tert-butyl-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C13H19NO2/c1-10-6-5-7-11(8-10)16-9-12(15)14-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15)

InChI Key

IPONZDZVHAPPMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC(C)(C)C

Origin of Product

United States

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